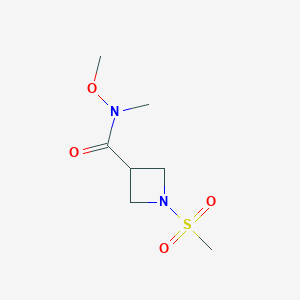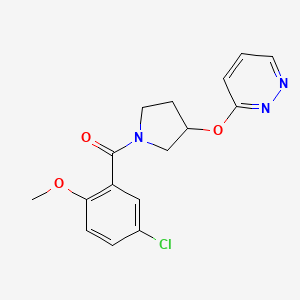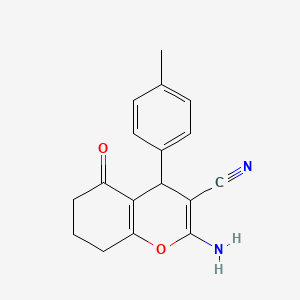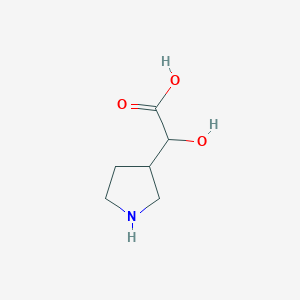![molecular formula C15H14N2O2S B2666892 N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide CAS No. 1385395-72-1](/img/structure/B2666892.png)
N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide” is a complex organic molecule. It contains a cyano group (-CN), a methoxy group (-OCH3), a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), and a carboxamide group (CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, methoxy, thiophene, and carboxamide groups would all contribute to its overall structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo addition reactions, the thiophene ring might participate in electrophilic aromatic substitution reactions, and the carboxamide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions. Unfortunately, without specific data, it’s not possible to provide a detailed analysis .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthetic Methods: Studies have explored the synthesis and characterization of various carboxamide derivatives, including those with thiophene moieties, by employing different synthetic routes and characterizing them through spectral and elemental analysis. These methods aim to expand the library of compounds with potential applications in various fields of research (Hassan, Hafez, & Osman, 2014).
- Crystal Structure Analysis: Research on the crystal structure of N-(arylamidocarbamothioyl)cyclohexanecarboxamide derivatives, including studies on molecular conformation and stabilization through intramolecular hydrogen bonding, highlights the importance of structural analysis in understanding the properties of such compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Applications in Material Science and Bioactivity
- Corrosion Inhibition: Acrylamide derivatives have been investigated for their potential as corrosion inhibitors for metals, demonstrating effectiveness in protecting materials from corrosion in acidic environments. These findings suggest applications in materials science and engineering (Abu-Rayyan et al., 2022).
- Bioactive Compound Development: Research on methoxylated and methylated carboxamides aimed to identify potential anti-invasive agents, with compounds tested against bacterial strains and evaluated for cytotoxicity. Such studies contribute to the development of new therapeutic agents (Michnová et al., 2019).
Analytical and Synthetic Chemistry Insights
- Analytical Profiles of Similar Compounds: Investigations into the analytical profiles of related arylcyclohexylamines provide insights into the chemical properties and potential applications of these compounds in scientific research, beyond their psychoactive effects (De Paoli et al., 2013).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to specific proteins or other biomolecules and modulating their activity. Without specific information about this compound’s biological activity, it’s difficult to speculate about its mechanism of action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-5-3-4-6-11(10)12(9-16)17-15(18)14-13(19-2)7-8-20-14/h3-8,12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDFFBJADCIPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)C2=C(C=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide](/img/structure/B2666811.png)


![1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2666816.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2666818.png)

![tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate](/img/structure/B2666823.png)
![N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2666824.png)


![1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone](/img/structure/B2666829.png)
